2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide
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Overview
Description
2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 2-methylphenyl group, and an ethyl butanamide side chain. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur and hydrazine derivatives.
Introduction of the 2-Methylphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,4-c]pyrazole core is reacted with 2-methylphenyl halides in the presence of a catalyst.
Attachment of the Ethyl Butanamide Side Chain: This step involves the reaction of the intermediate compound with ethyl butanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the butanamide side chain, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide: Lacks the dioxido group, resulting in different chemical properties.
2-ethyl-N-[2-(2-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide: Contains a chlorophenyl group instead of a methylphenyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the 2-methylphenyl group and the dioxido group in 2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-13(5-2)18(22)19-17-14-10-25(23,24)11-15(14)20-21(17)16-9-7-6-8-12(16)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |
InChI Key |
XLRWWOILHPHBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C |
Origin of Product |
United States |
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